molecular formula C10H19ClN2O B1492363 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2098032-51-8

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1492363
CAS No.: 2098032-51-8
M. Wt: 218.72 g/mol
InChI Key: UPANMAOYOPQBGZ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,8-diazaspiro[45]decan-3-one hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Biochemical Analysis

Biochemical Properties

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key regulator of necroptosis, a form of programmed cell death. The compound exhibits potent inhibitory activity against RIPK1, with an IC50 value of 92 nM . This interaction is significant as it can block the activation of the necroptosis pathway, showing potential therapeutic applications in treating inflammatory diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In U937 cells, a model for studying necroptosis, the compound demonstrated significant anti-necroptotic effects . This indicates that the compound can influence cell signaling pathways, particularly those involved in cell death and survival. Additionally, its impact on gene expression and cellular metabolism is evident from its ability to modulate the activity of RIPK1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with RIPK1 . By inhibiting the kinase activity of RIPK1, the compound prevents the phosphorylation events necessary for the activation of the necroptosis pathway . This inhibition leads to a decrease in the expression of genes associated with necroptosis and inflammation, thereby reducing cell death and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under inert atmosphere and room temperature conditions . Long-term studies in vitro have shown that the compound maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, some adverse effects have been observed, indicating a threshold beyond which the compound may become toxic . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound’s inhibitory effect on RIPK1 suggests that it may influence metabolic flux and metabolite levels associated with necroptosis and inflammation

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of the compound in clinical settings.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its inhibitory effects on RIPK1 . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with RIPK1 . This subcellular localization is essential for the compound’s activity and function in inhibiting necroptosis and inflammation.

Preparation Methods

The synthesis of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common synthetic route includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, which drives the reaction to completion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against RIPK1, making it a valuable compound in the development of new therapeutic agents.

Properties

IUPAC Name

1,1-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-9(2)10(7-8(13)12-9)3-5-11-6-4-10;/h11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPANMAOYOPQBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNCC2)CC(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 3
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 4
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 5
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 6
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

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